![molecular formula C19H14ClNO2 B13070190 [4-(2-Amino-4-chloro-phenoxy)-phenyl]-phenyl-methanone](/img/structure/B13070190.png)
[4-(2-Amino-4-chloro-phenoxy)-phenyl]-phenyl-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Benzoylphenoxy)-5-chloroaniline is an organic compound that belongs to the class of benzophenone derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of both benzoyl and chloroaniline groups in its structure makes it a versatile molecule with unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzoylphenoxy)-5-chloroaniline typically involves multiple steps. One common method includes the following steps:
Benzoylation: The starting material, 4-chlorophenol, undergoes benzoylation with benzoyl chloride in the presence of a base such as pyridine to form 4-benzoylphenol.
Etherification: The 4-benzoylphenol is then reacted with 2-chloroaniline in the presence of a suitable base like potassium carbonate to form 2-(4-benzoylphenoxy)-5-chloroaniline.
Industrial Production Methods
Industrial production of 2-(4-benzoylphenoxy)-5-chloroaniline may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Benzoylphenoxy)-5-chloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form the corresponding alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones or hydroxy derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Benzoylphenoxy)-5-chloroaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antimicrobial and anticancer activities.
Material Science: The compound is used in the development of polymers and resins with specific properties, such as enhanced thermal stability and UV resistance.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 2-(4-benzoylphenoxy)-5-chloroaniline depends on its application:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzoylphenol: Lacks the chloroaniline group, making it less versatile in certain applications.
2-Chloroaniline: Lacks the benzoylphenoxy group, limiting its use in material science and organic synthesis.
Benzophenone: A simpler structure without the chloroaniline group, used primarily as a photoinitiator in UV-curable coatings.
Uniqueness
2-(4-Benzoylphenoxy)-5-chloroaniline is unique due to the presence of both benzoyl and chloroaniline groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various fields, from medicinal chemistry to material science.
Propriétés
Formule moléculaire |
C19H14ClNO2 |
|---|---|
Poids moléculaire |
323.8 g/mol |
Nom IUPAC |
[4-(2-amino-4-chlorophenoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H14ClNO2/c20-15-8-11-18(17(21)12-15)23-16-9-6-14(7-10-16)19(22)13-4-2-1-3-5-13/h1-12H,21H2 |
Clé InChI |
NHYULHMZBMKTNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


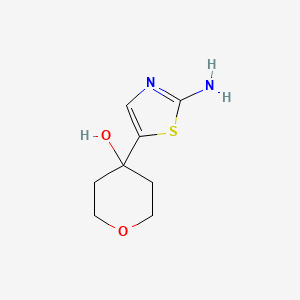
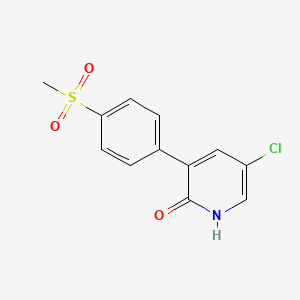

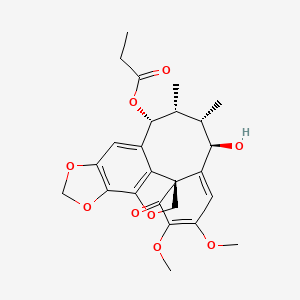
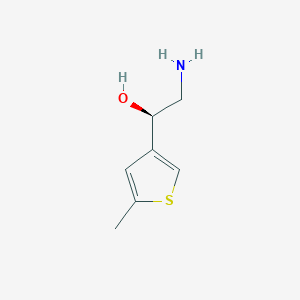
![3-[(2-Bromocycloheptyl)oxy]oxolane](/img/structure/B13070134.png)
![1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine](/img/structure/B13070143.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclopentane-1-carboxylic acid](/img/structure/B13070158.png)
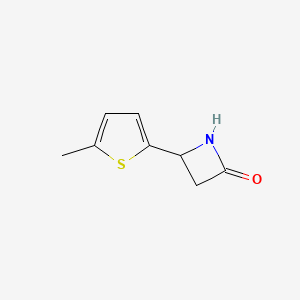
![[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13070173.png)
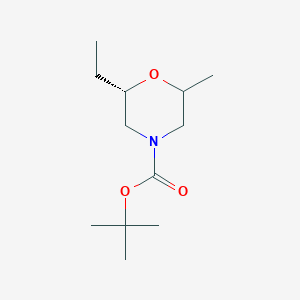
amine](/img/structure/B13070178.png)
![3-(Propan-2-YL)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13070180.png)

